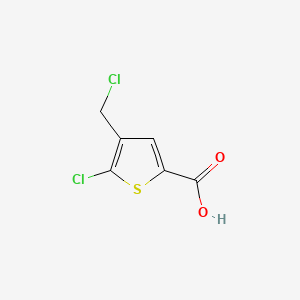

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-4-(chloromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-2-3-1-4(6(9)10)11-5(3)8/h1H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRDDHIAGXFXJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CCl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676557 | |

| Record name | 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-49-9 | |

| Record name | 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as acrylonitrile and methyl mercaptoacetate undergo cyclization under acidic or basic conditions to form the thiophene core. For example, the Chinese patent CN101314598B outlines a five-step synthesis starting with acrylonitrile, achieving a total yield of 11.3%. Key steps include:

-

Step 1 : Michael addition of acrylonitrile and methyl mercaptoacetate to form a thioether intermediate.

-

Step 2 : Cyclization via intramolecular nucleophilic substitution to yield 3-methylaminosulfonylthiophene.

-

Step 3 : Sequential chlorination at positions 4 and 5 using Cl₂ gas in dichloromethane.

This method faces challenges in regioselectivity, as competing reactions at positions 3 and 4 reduce yield.

Direct Modification of Preformed Thiophenes

An alternative approach starts with commercially available thiophene-2-carboxylic acid derivatives. For instance, 5-chlorothiophene-2-carboxylic acid (precursor to rivaroxaban intermediates) undergoes chloromethylation at position 4 using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like FeCl₃. However, over-chlorination at adjacent positions necessitates precise temperature control (-5°C to 30°C).

Carboxylic Acid Group Installation and Optimization

Ester Hydrolysis

Carboxylic acid functionality is often introduced via hydrolysis of methyl or ethyl esters. The ACS Medicinal Chemistry study highlights:

-

Reagents : Basic hydrolysis with NaOH (2M) in THF/water (1:1) at 80°C for 6 hours.

-

Efficiency : Near-quantitative conversion of methyl esters to carboxylic acids.

-

Example : Hydrolysis of 5-chloro-4-(chloromethyl)thiophene-2-carboxylate methyl ester yields the target compound with >98% purity after recrystallization.

Direct Oxidation of Alcohols

Although less common, oxidation of 2-hydroxymethylthiophene derivatives using KMnO₄ or CrO₃ has been explored. However, over-oxidation to ketones and poor regioselectivity limit utility.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The sulfonyl ester route offers superior yield and purity but requires costly sulfonyl chlorides.

-

Cyclization methods are cost-effective for bulk production but suffer from low yields.

-

Electrophilic chlorination balances scalability and efficiency but risks sulfonation byproducts.

Industrial-Scale Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, yielding less substituted thiophene derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

Major Products

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and reduced thiophene compounds .

Scientific Research Applications

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This interaction can disrupt normal cellular processes, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

The following analysis compares the target compound with key structural analogs, focusing on molecular properties, biological activity, and applications.

Structural Analogs and Physicochemical Properties

Key Differentiators

- Chloromethyl vs. Nitro : The nitro group (in 187949-86-6) enhances polarity, reducing logP but improving solubility. Chloromethyl offers a balance of lipophilicity and synthetic versatility for further functionalization .

- Chloromethyl vs. Pyrazolyl : Pyrazolyl-substituted analogs (e.g., 1047630-61-4) exhibit better aqueous stability but require complex synthesis. Chloromethyl derivatives are simpler to modify but more reactive .

- Chloromethyl vs.

Biological Activity

5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the available literature on its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H5Cl2O2S. Its structure includes a thiophene ring with chloromethyl and carboxylic acid substituents, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5Cl2O2S |

| Molecular Weight | 208.08 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, likely due to its ability to disrupt cell division mechanisms similar to other thiophene derivatives.

Mechanism of Action : The compound may inhibit bacterial cell division by targeting proteins involved in the process, such as FtsZ, which is crucial for cytokinesis in bacteria. This inhibition leads to cell growth arrest and ultimately cell death.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. In particular, it has been evaluated for its potential to inhibit cancer cell proliferation.

Case Study : A recent study demonstrated that derivatives of thiophene compounds, including variations of this compound, showed promising results in reducing the viability of cancer cell lines in vitro. The IC50 values ranged from micromolar to sub-micromolar concentrations, indicating potent activity against specific cancer types .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (like chlorine) on the thiophene ring appears to enhance biological activity. Studies have shown that compounds with electron-withdrawing groups at specific positions on the aromatic system exhibit improved inhibitory effects against target enzymes and cellular processes.

Summary of SAR Findings

- Chlorine Substitution : Enhances antimicrobial and anticancer activities.

- Positioning of Substituents : The location of substituents on the thiophene ring significantly influences activity; for instance, chloromethyl groups at C-4 are particularly effective.

- Comparative Analysis : Compounds with similar thiophene structures but different substituents were less effective, highlighting the importance of specific functional groups in mediating biological effects .

Research Findings and Applications

Recent advancements in synthetic methodologies have facilitated the production of various derivatives of this compound, broadening its potential applications in medicinal chemistry.

Applications in Drug Development

- Lead Compound : It serves as a lead compound for developing new antimicrobial agents.

- Cancer Therapeutics : Its derivatives are being explored for their potential use in cancer treatment protocols.

- Chemical Biology : The compound is utilized in studies focusing on enzyme inhibition and cellular signaling pathways .

Q & A

Basic Research Questions

1.1. What are the common synthetic routes for preparing 5-Chloro-4-(chloromethyl)thiophene-2-carboxylic acid?

The synthesis typically involves halogenation and functionalization of thiophene derivatives. For example, chlorination of thiophene precursors using reagents like SOCl₂ or PCl₃ under controlled conditions can introduce chloro groups. Subsequent alkylation (e.g., chloromethylation) is performed using formaldehyde and HCl in the presence of Lewis acids like ZnCl₂ . Purification often involves recrystallization from ethanol or chromatography for higher yields (>90%) .

1.2. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chloromethyl group at C4 and carboxylic acid at C2).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~600–700 cm⁻¹ (C-Cl stretches).

- Mass Spectrometry : High-resolution MS to verify molecular ion (M) at m/z 210.96 (CHClOS) .

Advanced Research Questions

2.1. How can reaction conditions be optimized to minimize byproducts during chloromethylation?

Chloromethylation often produces di- or tri-substituted byproducts. Optimization strategies include:

- Temperature Control : Maintaining ≤40°C to reduce over-alkylation.

- Catalyst Screening : Using ZnCl₂ or FeCl₃ to enhance regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity. Post-reaction analysis via HPLC or GC-MS is recommended to quantify impurities .

2.2. How do steric and electronic effects influence the reactivity of the chloromethyl group?

The chloromethyl group at C4 exhibits enhanced electrophilicity due to electron-withdrawing effects from adjacent chlorine and carboxylic acid groups. Steric hindrance at C4 can slow nucleophilic substitutions, necessitating bulky bases (e.g., DBU) for efficient reactions. Computational studies (DFT) can predict activation energies for substitution pathways .

2.3. What strategies resolve spectral overlaps in NMR analysis of thiophene derivatives?

For complex splitting patterns:

- 2D NMR : COSY and HSQC differentiate overlapping protons (e.g., thiophene ring vs. chloromethyl protons).

- Deuterated Solvents : Use of DMSO-d₆ shifts carboxylic acid protons downfield (~12–13 ppm), reducing overlap .

Methodological Challenges

3.1. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Substituent Variation : Synthesize analogs with halogens (Br, F) or methyl groups at C4/C4.

- Biological Assays : Test antimicrobial activity via MIC assays or enzyme inhibition (e.g., COX-2) using fluorogenic substrates.

- Data Analysis : Multivariate regression models correlate substituent electronic parameters (Hammett σ) with activity trends .

3.2. How to address instability of the carboxylic acid group under basic conditions?

- Protection/Deprotection : Use tert-butyl esters during synthesis, followed by TFA cleavage.

- Low-Temperature Workup : Quench reactions at 0°C to prevent decarboxylation.

- Stability Studies : Monitor degradation via TLC or LC-MS under varying pH .

Data Contradictions and Solutions

4.1. Discrepancies in reported melting points (146–150°C vs. 142–145°C)

Possible causes include:

- Polymorphism : Recrystallization from different solvents (e.g., ethanol vs. acetone) yields distinct crystal forms.

- Purity : Impurities (e.g., residual HCl) lower observed mp. Validate purity via elemental analysis or DSC .

4.2. Conflicting biological activity data across studies

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times).

- Solubility Factors : Use DMSO stock solutions with ≤0.1% concentration to avoid cytotoxicity artifacts .

Tables of Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 210.96 g/mol | |

| Melting Point | 146–150°C | |

| Key IR Absorptions | 1700 cm⁻¹ (C=O), 650 cm⁻¹ (C-Cl) | |

| H NMR (DMSO-d₆) | δ 4.52 (s, 2H, CH₂Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.